4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride
Description
Properties
IUPAC Name |
4-(azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4-6(9-10-8-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXHRQLZWLYODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
- Catalyst Screening : DBU outperformed inorganic bases (Cs₂CO₃, KOAc) and Lewis acids (LiF), achieving 69% isolated yield of the adduct 4m .
- Solvent Effects : Acetonitrile provided optimal polarity for intermediate stabilization, whereas DMSO led to side-product formation.
- Regioselectivity : NMR spectroscopy (¹H-¹⁵N HMBC) confirmed exclusive formation of the 1,4-adduct, with NOESY correlations validating the spatial proximity of azetidine methylene protons and triazole aromatic protons.
Table 1 : Aza-Michael Addition Conditions and Outcomes
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DBU | MeCN | 65 | 69 | 98 |
| Cs₂CO₃ | MeCN | 65 | 42 | 85 |
| None | MeCN | 65 | 0 | – |
Post-reaction, Boc deprotection using HCl in dioxane yielded the free base, which was converted to the dihydrochloride salt via treatment with excess HCl (2.2 equiv) in ethanol.
Continuous-Flow Synthesis of the Triazole Moiety
Recent advances in flow chemistry have enabled safer and more efficient triazole synthesis. A two-step continuous process was developed (Figure 1):
Advantages Over Batch Methods
- Safety : Mitigates risks associated with exothermic decomposition of acetimidamide intermediates (ΔH = 328 J/g).
- Yield Improvement : 35% higher yield compared to batch processes due to precise temperature control.
- Scalability : Demonstrated at 100 g scale with consistent purity (>98%).
Table 2 : Flow vs. Batch Synthesis Metrics
| Parameter | Flow Process | Batch Process |
|---|---|---|
| Yield (%) | 85 | 50 |
| Purity (%) | 98 | 70 |
| Reaction Time (h) | 0.5 | 16 |
| Thermal Risk | Low | High |
Suzuki–Miyaura Cross-Coupling for Hybrid Assembly
While less explored, Suzuki–Miyaura coupling offers a route to azetidine-triazole hybrids. A brominated triazole precursor was coupled with azetidin-3-ylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (Scheme 2). Key challenges include:
- Boronic Acid Stability : Azetidine boronic esters require inert conditions to prevent protodeboronation.
- Catalyst Loading : 5 mol% Pd achieved 58% yield, but residual palladium complicated purification.
Salt Formation and Characterization
The dihydrochloride salt was obtained by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from IPA/ether (1:3). Characterization data include:
- ¹H NMR (400 MHz, D₂O): δ 1.95 (s, 3H, CH₃), 3.45–3.89 (m, 4H, azetidine CH₂), 4.72 (q, 1H, azetidine CH), 8.12 (s, 1H, triazole H).
- HRMS : m/z calcd. for C₆H₁₁N₄⁺ [M–2Cl]⁺: 155.0932; found: 155.0935.
Comparative Analysis of Synthetic Routes
Table 3 : Method Comparison for Industrial Applicability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Aza-Michael Addition | 69 | 98 | Moderate | High |
| Continuous Flow | 85 | 98 | High | Moderate |
| Suzuki–Miyaura Coupling | 58 | 90 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-5-methyl-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(Azetidin-3-yl)-5-methyl-2H-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-5-methyl-2H-triazole involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted pharmacophore, enhancing the compound’s binding affinity to biological targets . The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- Azetidine vs.
- Halogen Substituents: Iodo or chloro substituents (e.g., in 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride) enhance utility in radiolabeling but may reduce solubility compared to non-halogenated analogs .
- Salt Forms : Dihydrochloride salts generally improve aqueous solubility and bioavailability, as seen in 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride, which is used in drug formulation .
Physicochemical Properties
While direct data for the target compound are scarce, inferences can be drawn from related structures:
- Molecular Weight : Estimated at ~230–250 g/mol based on analogs like 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride (MW: 337.92 g/mol) .
- Solubility : Dihydrochloride salts typically exhibit higher water solubility than free bases, critical for drug delivery .
- Stability : Azetidine-containing compounds may show improved thermal stability due to ring strain reduction compared to larger heterocycles .
Biological Activity
4-(Azetidin-3-yl)-5-methyl-2H-triazole; dihydrochloride is a heterocyclic compound that combines azetidine and triazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features an azetidine ring fused with a 2H-triazole moiety, contributing to its unique chemical properties. The presence of these rings allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. 4-(Azetidin-3-yl)-5-methyl-2H-triazole has shown promising results against a spectrum of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound has also been investigated for its antiviral effects. Triazoles are known to interfere with viral replication processes. Preliminary studies suggest that 4-(Azetidin-3-yl)-5-methyl-2H-triazole may inhibit specific viral enzymes, thereby preventing the spread of viruses .
Anticancer Potential
The dual functionality of the azetidine and triazole rings in this compound has led to investigations into its anticancer properties. Research has shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
The biological activity of 4-(Azetidin-3-yl)-5-methyl-2H-triazole is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
- Receptor Interaction : It can bind to specific receptors, modulating cellular responses that lead to antimicrobial or anticancer effects.
- Cell Cycle Arrest : Some studies suggest that it may cause cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against several bacterial strains. Results indicated minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL, demonstrating its potency compared to traditional antibiotics .
- Antiviral Activity : In vitro assays showed that the compound effectively reduced viral load in infected cell lines, suggesting potential as an antiviral agent against specific viruses .
- Anticancer Studies : Research involving cancer cell lines indicated that treatment with 4-(Azetidin-3-yl)-5-methyl-2H-triazole resulted in significant apoptosis and reduced tumor viability .
Comparative Analysis
To better understand the efficacy of 4-(Azetidin-3-yl)-5-methyl-2H-triazole, a comparison with other similar compounds is necessary:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| 4-(Azetidin-3-yl)-5-methyl-2H-triazole | High | Moderate | High |
| Azetidine derivatives | Moderate | Low | Moderate |
| Other triazole derivatives | High | High | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(Azetidin-3-yl)-5-methyl-2H-triazole dihydrochloride and its derivatives?
- Methodology : Synthesis often involves multi-step reactions starting with hydrazide intermediates. For example, hydrazide groups can be converted to triazole derivatives via cyclization with reagents like phenacyl bromides or chloroacetone under reflux conditions. Acidic or alkaline environments (e.g., DMSO/HCl or ethanol/glacial acetic acid) are critical for salt formation and crystallization .
- Key Steps :
Formation of 4-amino-triazole intermediates.
Reaction with azetidine precursors to introduce the azetidinyl group.
Salt formation via hydrochloric acid treatment to yield the dihydrochloride form.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- Spectroscopy : , , and IR spectroscopy are used to confirm functional groups (e.g., triazole rings, azetidine moieties).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and purity.
- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives .
Q. What are the key considerations for designing enzymatic assays to evaluate this compound’s inhibitory activity?
- Experimental Design :
- Enzyme Selection : Target enzymes linked to metabolic pathways (e.g., glucose metabolism enzymes) based on structural analogs’ activity .
- Buffer Conditions : Optimize pH and ionic strength to mimic physiological environments, as dihydrochloride salts may influence solubility .
- Controls : Include positive inhibitors (e.g., known triazole-based inhibitors) and negative controls to validate assay specificity .
Advanced Research Questions
Q. How can computational modeling predict the enzyme-inhibitory activity of this compound?
- In Silico Approaches :
- Docking Studies : Use software like AutoDock or Schrödinger to model interactions between the triazole-azetidine scaffold and enzyme active sites.
- Quantum Chemical Calculations : Predict reactivity and binding affinities via density functional theory (DFT) .
Q. What strategies resolve discrepancies in IC values across enzymatic assays?
- Troubleshooting :
Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and substrate concentrations.
Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility without denaturing enzymes .
Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate replicates .
Q. How does the dihydrochloride salt form influence bioavailability in preclinical studies?
- Pharmacokinetic Considerations :
- Solubility : The dihydrochloride salt enhances aqueous solubility, improving absorption in in vitro models (e.g., Caco-2 cell assays) .
- Stability : Monitor pH-dependent degradation in physiological buffers using HPLC-UV or LC-MS .
Q. What advanced spectroscopic techniques address structural ambiguities in triazole derivatives?
- Techniques :
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in complex azetidine-triazole conformers .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms nitrogen oxidation states in the triazole ring .
Data Management and Optimization
Q. How can chemical software enhance experimental design for this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
